Clenhexerol Methyl Ether

Analytical Chemistry Mass Spectrometry Reference Standard Characterization

Clenhexerol Methyl Ether is the O-methyl ether derivative of Clenhexerol, supplied exclusively as an analytical reference standard for β-agonist residue analysis. The benzylic O-methyl modification introduces a critical +14 Da mass shift (MW 319.27 vs. 305.24 g/mol for Clenhexerol), producing distinct precursor and product ions for compound-specific MRM method development in LC-MS/MS. This standard eliminates cross-talk with Clenhexerol or Clenbuterol channels in multi-residue workflows (validated LODs <0.012 ng/g). For ISO 17025 and GLP laboratories, the -20°C storage specification necessitates verified cold-chain logistics, demanding procurement from vendors with documented temperature-controlled shipping. The 250 mg format (€2,259) reflects its custom-derivative nature. When method traceability depends on the exact O-alkyl analog, substitution with the parent Clenhexerol introduces systematic quantification errors.

Molecular Formula C₁₅H₂₄Cl₂N₂O
Molecular Weight 319.27
Cat. No. B1164378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenhexerol Methyl Ether
Molecular FormulaC₁₅H₂₄Cl₂N₂O
Molecular Weight319.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clenhexerol Methyl Ether: A Specialized β-Adrenergic Agonist Derivative Reference Standard for Analytical and Research Procurement


Clenhexerol Methyl Ether (Catalog No. C572605, molecular formula C₁₅H₂₄Cl₂N₂O, molecular weight 319.27 g/mol) is a methyl-ether derivative of Clenhexerol (C572600), a classical β-adrenergic agonist . The compound belongs to the β-agonist class of phenylethanolamine derivatives characterized by a 3,5-dichloro-4-aminophenyl core with an N-hexyl-substituted ethanolamine side chain, where the methyl ether modification at the benzylic hydroxyl group distinguishes it from the parent Clenhexerol (MW 305.24 g/mol, C₁₄H₂₂Cl₂N₂O) . Clenhexerol Methyl Ether is supplied as an analytical reference standard by Toronto Research Chemicals (TRC) and is labeled exclusively for laboratory research use, with primary application as a derivative reference material in β-agonist residue analysis and interlaboratory study programs .

Why Generic Substitution of Clenhexerol Methyl Ether with Clenhexerol or Clenbuterol Is Scientifically Unjustified


Although Clenhexerol Methyl Ether, Clenhexerol, and Clenbuterol share the β-adrenergic agonist pharmacophore, their structural divergence produces distinct analytical behavior, chromatographic retention, and mass spectrometric fragmentation patterns that render them non-interchangeable in quantitative analytical workflows. The Tanimoto similarity (ECFP6 fingerprint) between Clenhexerol and Clenbuterol is only 0.6441, indicating substantial two-dimensional structural divergence despite a Daylight fingerprint similarity of 0.8970 [1]. The O-methyl ether modification of Clenhexerol Methyl Ether introduces a +14 Da mass shift relative to Clenhexerol (319.27 vs. 305.24 g/mol), altering both the precursor ion and fragmentation spectrum in LC-MS/MS methods, and demanding compound-specific MRM transitions that cannot be satisfied by the parent compound or other in-class analogs . Furthermore, the methyl ether derivative exhibits distinct storage requirements (−20°C) compared to the parent Clenhexerol (2–8°C), reflecting differences in chemical stability that impact long-term reference standard reliability . Procurement of the incorrect analog for method calibration or validation introduces systematic quantification errors and compromises traceability in regulated residue monitoring programs [2].

Quantitative Differentiation Evidence for Clenhexerol Methyl Ether Against Closest Analogs


Molecular Weight and Formula Differentiation: A +14 Da Signature Distinguishing Clenhexerol Methyl Ether from Parent Clenhexerol

Clenhexerol Methyl Ether (C₁₅H₂₄Cl₂N₂O, MW = 319.27 g/mol) exhibits a net +14.03 Da mass increment relative to Clenhexerol (C₁₄H₂₂Cl₂N₂O, MW = 305.24 g/mol), consistent with the replacement of the benzylic hydroxyl proton with a methyl group (–OCH₃ substitution) [1]. Compared to clenbuterol (C₁₂H₁₈Cl₂N₂O, MW = 277.19 g/mol), the target compound is heavier by 42.08 Da, reflecting both the N-hexyl chain extension (vs. N-tert-butyl in clenbuterol) and the O-methyl modification [2]. This mass divergence directly influences precursor ion selection in LC-MS/MS workflows, requiring distinct Q1 m/z settings and generating unique product ion spectra that preclude direct substitution of Clenhexerol or Clenbuterol reference standards for Clenhexerol Methyl Ether quantification .

Analytical Chemistry Mass Spectrometry Reference Standard Characterization

Two-Dimensional Structural Similarity Quantification: Tanimoto Coefficients Between Clenhexerol and Clenbuterol

Quantitative two-dimensional structural comparison between Clenhexerol (the parent scaffold of Clenhexerol Methyl Ether) and Clenbuterol reveals an ECFP6 (Extended Connectivity Fingerprint) Tanimoto similarity coefficient of 0.6441 and a Daylight fingerprint similarity of 0.8970 [1]. The ECFP6 value of 0.6441 indicates that the two compounds share only approximately 64% of their circular atom-environment features, a level of divergence that places them in a zone where biological activity extrapolation is unreliable without direct experimental confirmation. The higher Daylight similarity (0.8970) reflects the shared 3,5-dichloro-4-aminophenyl-ethanolamine backbone but masks functionally significant differences in the N-alkyl substituent (N-hexyl in Clenhexerol vs. N-tert-butyl in Clenbuterol) [1]. When the O-methyl ether modification present in Clenhexerol Methyl Ether is further considered, the structural divergence from Clenbuterol is even more pronounced .

Cheminformatics Structure-Activity Relationship Molecular Fingerprinting

HPLC Purity Specifications: Analytical Grade Certification of Clenhexerol and Deuterated Analogs

Clenhexerol reference standards from WITEGA are certified at >99.0% HPLC purity (overall purity >99.0%), with isotopic purity for the Clenhexerol-D9 hydrochloride analog exceeding 99.0 atom% D by MS . Honeywell Fluka Clenhexerol hydrochloride analytical standard is specified at min. 99% assay by HPLC with NMR identity confirmation and a melting range of 192–197°C [1]. In comparison, Clenhexerol as the free base from CymitQuimica (Biosynth) is specified at min. 95% purity, while the Clenhexerol Methyl Ether derivative from TRC is supplied as a neat pale solid [2]. The HPLC purity differential between certified analytical standards (>99%) and research-grade material (min. 95%) carries direct implications for quantitative method calibration: a 4% impurity burden in a calibrant translates to a proportional systematic bias in reported residue concentrations unless purity is explicitly corrected for .

Quality Control Reference Material Certification Chromatographic Purity

Storage Condition Divergence: −20°C Requirement for Clenhexerol Methyl Ether vs. 2–8°C for Parent Clenhexerol

Clenhexerol Methyl Ether is specified for storage at −20°C, with a recommendation to centrifuge the original vial prior to opening for maximum product recovery . In contrast, the parent Clenhexerol reference standard (WITEGA BA015) has a specified storage condition of 2–8°C (refrigerator) with a documented shelf life of 24 months . Clenhexerol-D9 hydrochloride is similarly stored at 2–8°C with a 24-month shelf life . The more stringent −20°C storage requirement for the methyl ether derivative suggests increased thermal lability associated with the O-methyl modification, potentially involving hydrolytic or oxidative degradation pathways that are accelerated at higher temperatures. This differential storage requirement has practical implications for laboratory inventory management: procurement of Clenhexerol Methyl Ether necessitates verified −20°C freezer capacity and cold-chain shipping arrangements, whereas Clenhexerol can be maintained under standard refrigeration .

Chemical Stability Reference Standard Storage Long-term Stability

Functional Application Specificity: Clenhexerol as a Reference β-Agonist in Retinal Tissue Interlaboratory Studies

Clenhexerol (C572600), the parent compound of Clenhexerol Methyl Ether, has been employed as a classical β-adrenergic agonist reference material in interlaboratory studies for the determination of β-agonist residues in retinal tissue of food-producing animals, as documented in the foundational publications by Horwitz et al. (Anal. Chem., 1982) and Gowik et al. (Analyst, 2000) [1]. A dedicated interlaboratory study titled 'Beta-Agonists in Retina – Interlaboratory Study BETA_26/00' was published by the German Federal Institute for Risk Assessment (BfR) in 2001 (ISBN 3-931675-69-6) [2]. The Clenhexerol Methyl Ether derivative (C572605) serves as a structurally modified reference compound within this analytical framework, enabling chromatographic method development for the specific detection and differentiation of β-agonist derivatives in complex biological matrices . In a comparative context, a 2014 multi-analyte LC-MS/MS method for seven β2-agonists (clenproperol, clenbuterol, salbutamol, bronbuterol, ractopamine, clenpenterol, and clencyclohexerol) achieved limits of detection below 0.012 ng/g in human and bovine urine, demonstrating the analytical capability to resolve structurally distinct β-agonists at ultra-trace levels [3].

Residue Analysis Interlaboratory Validation β-Agonist Detection

Optimal Procurement and Deployment Scenarios for Clenhexerol Methyl Ether Based on Evidence


Reference Standard for Chromatographic Method Development Requiring Resolution from Parent Clenhexerol

In LC-MS/MS or GC-MS method development for β-agonist residue analysis, Clenhexerol Methyl Ether serves as a structurally distinct derivative reference standard that enables chromatographic separation from the parent Clenhexerol (ΔMW = +14 Da). The distinct precursor ion m/z and product ion spectrum, arising from the O-methyl ether modification, allow laboratories to establish compound-specific MRM transitions that avoid cross-talk with Clenhexerol or Clenbuterol channels . This scenario is particularly relevant when developing multi-residue methods that must discriminate among closely related β-agonists such as those validated at LODs below 0.012 ng/g in urine matrices [1].

Metabolite Identification and Impurity Profiling in β-Agonist Pharmacokinetic Studies

The O-methyl ether derivative serves as a potential synthetic marker or impurity reference in studies investigating the metabolic fate of β-adrenergic agonists. Given that Clenhexerol itself has been studied as an impurity of Clenbuterol and that clenbuterol undergoes extensive metabolism yielding eight minor metabolites, the methyl ether derivative may represent a structurally relevant reference for identifying O-alkylated metabolites or synthetic byproducts [2]. The established framework of the BfR interlaboratory study (BETA_26/00) provides methodological context for deploying such derivative standards in retinal tissue residue programs [3].

Cold-Chain Managed Procurement for Regulated Residue Control Laboratories

Laboratories operating under ISO 17025 or GLP compliance require reference standards with documented purity, storage specifications, and traceability. Clenhexerol Methyl Ether, with its −20°C storage requirement , demands verified cold-chain logistics from vendor to end-user. Procurement planning must account for this temperature differential relative to the parent Clenhexerol (2–8°C) . The compound is supplied in 25 mg or 250 mg quantities by TRC, with pricing at the 250 mg scale (€2,259.00) reflecting its specialized nature as a custom-derivative reference standard .

Structural Analog Screening in Beta-Adrenoceptor Pharmacology Research

For academic or industrial groups investigating structure-activity relationships (SAR) among β2-adrenoceptor agonists, Clenhexerol Methyl Ether represents a defined O-alkyl analog within the clenbuterol/clenhexerol chemical space. While no published receptor binding data exist specifically for this compound , the quantified structural divergence from Clenbuterol (ECFP6 Tanimoto = 0.6441 for the parent Clenhexerol scaffold) [4] and the known EC50 range of reference β-agonists (clenbuterol EC50 = 2.1–31.9 nM depending on tissue and assay) [5] provide a rational basis for its inclusion in comparative pharmacological profiling studies where O-alkyl modification effects on β2-selectivity, intrinsic efficacy, or metabolic stability are under investigation.

Quote Request

Request a Quote for Clenhexerol Methyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.